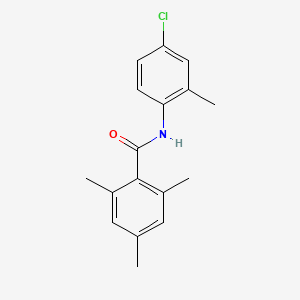![molecular formula C17H13N3O2S B5668263 N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5668263.png)
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those with complex substituents like "N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide", often involves multi-step chemical processes that may include nucleophilic substitution reactions, condensation, and cyclization. The specific synthesis pathway can vary depending on the desired functional groups and the complexity of the substituents involved. For example, the synthesis of related compounds such as 2-nicotinamido-1,3,4-thiadiazole involved a one-step reaction between nicotinoyl chloride hydrochloride and 2-amino-1,3,4-thiadiazole, demonstrating the structural versatility and reactivity of the nicotinamide core when combined with sulfur-containing heterocycles like thiadiazoles (Burnett, Johnston, & Green, 2015).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial in determining their biological activity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization. For instance, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole provided insights into the chemical connectivity and conformational preferences of the molecule, which are essential for understanding its biological activity (Burnett, Johnston, & Green, 2015).
Propriétés
IUPAC Name |
N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-22-12-4-5-13-11(7-12)8-14-15(13)19-17(23-14)20-16(21)10-3-2-6-18-9-10/h2-7,9H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWWTYNLVEBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2)SC(=N3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine](/img/structure/B5668187.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5668195.png)



![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole](/img/structure/B5668210.png)


![6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5668234.png)
![6-(4-fluorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5668252.png)



![2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole](/img/structure/B5668280.png)